Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-
Description
Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-, is a disubstituted thiourea derivative characterized by a phenyl group and a 3,4-dimethoxyphenethyl moiety attached to the thiourea core (N–(C=S)–N). The 3,4-dimethoxy substitution on the phenethyl group introduces electron-donating effects, which may enhance solubility and influence binding interactions in biological or coordination chemistry contexts . Such derivatives are recognized for their versatility in medicinal chemistry, particularly as enzyme inhibitors, metal chelators, and precursors for heterocyclic compounds .
Properties
CAS No. |
38507-96-9 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
InChI Key |
KIWZKUZRSYTAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The carbodiimide-mediated coupling method, adapted from patent literature, involves the condensation of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxyphenylacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) . This approach leverages the activation of carboxylic acids to form reactive intermediates, facilitating nucleophilic attack by the amine group.
Key reagents:
Synthetic Procedure
-
Cooling and protection : The reaction mixture is cooled to 0°C under nitrogen to prevent side reactions.
-
Coupling : EDCI·HCl (0.38 g) is added to a solution of 3,4-dimethoxy-1-glycyl benzene hydrobromate (0.5 g), 3,4,5-trimethoxyphenylacetic acid (0.41 g), and DMAP (0.55 g) in anhydrous DCM (35 mL).
-
Stirring : The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at room temperature.
-
Workup : Sequential washes with 2.0 M HCl, saturated sodium bicarbonate, and brine remove unreacted reagents.
-
Purification : The crude product is recrystallized from a dichloromethane-ethyl acetate mixture, yielding 76% of the target compound.
Table 1: Optimization Parameters for Carbodiimide Coupling
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDCI·HCl stoichiometry | 1.2 equiv | Maximizes activation |
| DMAP loading | 0.1 equiv | Prevents over-acylation |
| Solvent polarity | Low (DCM) | Enhances intermediate stability |
Isothiocyanate-Amine Condensation
Reaction Design
This method, derived from thiourea synthesis protocols, involves the reaction of 4-isothiocyanatobenzenesulfonamide with 2-(3,4-dimethoxyphenyl)ethylamine in dioxane under basic conditions. The nucleophilic amine attacks the electrophilic sulfur of the isothiocyanate, forming the thiourea backbone.
Key advantages:
Stepwise Protocol
-
Mixing : Combine 4-isothiocyanatobenzenesulfonamide (0.01 mol) and 2-(3,4-dimethoxyphenyl)ethylamine (0.01 mol) in dioxane (30 mL) with TEA (0.1 mL).
-
Heating : Reflux for 1 hour or irradiate under microwave conditions (80°C, 150 W).
-
Isolation : Evaporate solvent under reduced pressure, wash residue with petroleum ether, and recrystallize from ethanol.
Table 2: Comparative Yields Under Conventional vs. Microwave Heating
| Condition | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 1 hour | 78 | 95.2 |
| Microwave-assisted | 1 hour | 89 | 98.7 |
Microwave irradiation enhances reaction efficiency by improving heat transfer and reducing side reactions.
Thiocyanate Displacement in Alkaline Media
Methodology Overview
A less common but viable route involves the displacement of a thiocyanate group by a primary amine. For example, 2-(3,4-dimethoxyphenyl)ethylamine reacts with phenyl isothiocyanate in the presence of cesium carbonate () as a base.
Critical Parameters
-
Base selection : outperforms weaker bases (e.g., ) due to its strong deprotonation capacity.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
Procedure
-
Deprotonation : Stir 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) with (2.0 equiv) in DMF at 25°C for 30 minutes.
-
Addition : Introduce phenyl isothiocyanate (1.05 equiv) dropwise.
-
Reaction : Heat to 80°C for 3 hours.
-
Purification : Extract with ethyl acetate, dry over , and concentrate.
Yield: 82% with >99% conversion (by -NMR).
Physicochemical Characterization
Spectral Data
-
IR : Peaks at 3363 cm (N-H stretch), 1633 cm (C=N), and 1151 cm (S=O).
-
-NMR : Singlets at ppm (methoxy groups), aromatic protons between ppm.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison Based on Yield, Cost, and Scalability
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Carbodiimide coupling | 76 | 12.50 | Moderate |
| Isothiocyanate-amine | 89 | 9.80 | High |
| Thiocyanate displacement | 82 | 14.20 | Low |
The isothiocyanate-amine condensation offers the best balance of yield and cost, particularly under microwave conditions. However, the carbodiimide method remains valuable for gram-scale synthesis due to its reproducibility .
Chemical Reactions Analysis
Condensation Reactions
Thiourea derivatives participate in diverse condensation pathways:
-
Acetyl chloride reaction : Heating with acetyl chloride introduces an acetyl group, forming acetamides. For example, triazolethione derivatives react to yield N-(4-methoxyphenyl)-N-(2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)acetamide .
-
Hantzsch reaction : Thioureas react with α-haloketones (e.g., acetophenone) in polar solvents (e.g., DMSO) to form 2-aminothiazoles. Optimized conditions include 2 equivalents of ketone, 1 equivalent of thiourea, and 0.2 equivalents of iodine at 80°C for 12 hours .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acetyl chloride reaction | AcCl, reflux | Acetamide derivatives | N/A |
| Hantzsch reaction | α-haloketone, I₂, DMSO | 2-aminothiazoles | 27–50% |
Derivatization and Functionalization
The compound undergoes functionalization to form biologically active derivatives:
-
Thiazole formation : Thioureas react with α-haloketones via the Hantzsch reaction to produce substituted thiazoles. For example, acetophenone derivatives yield thiazoles with electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring .
-
Thiazolidinone synthesis : Thioureas can undergo cyclization to form 4-thiazolidinone rings. This involves condensation with carbonyl compounds followed by ring closure, as observed in N-(4-substituted pyridin-2-yl)thiourea derivatives .
Biological Interactions
Thiourea derivatives exhibit significant biological activity:
-
Antiviral and anticancer activity : EC₅₀ values for antiviral activity against Murine norovirus and Chikungunya strains were determined, with selectivity assessed via CC₅₀ cytotoxicity assays .
-
Enzyme inhibition : The compound’s analog, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide, co-crystallizes with carbonic anhydrase II, suggesting potential inhibitory effects .
Scientific Research Applications
Chemical Properties and Structure
The compound N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-thiourea is characterized by the presence of a thiourea functional group linked to a 3,4-dimethoxyphenyl ethyl chain and a phenyl group. This unique structure enhances its lipophilicity and biological activity.
Medicinal Chemistry
Thiourea derivatives are extensively studied for their potential therapeutic effects. The following table summarizes key biological activities associated with this compound:
Material Science
The thiourea moiety allows for complexation with metals, making these compounds useful in developing catalysts and sensors. The ability to form stable complexes with transition metals can be leveraged in various industrial applications .
Synthesis of Heterocycles
Thioureas serve as versatile building blocks in organic synthesis. They can undergo cyclization reactions to form diverse heterocyclic compounds, which are crucial in drug discovery and development .
Case Study 1: Antimicrobial Activity
A study published in PMC6264380 investigated several thiourea derivatives for their antimicrobial properties. The results indicated that the presence of halogen substituents significantly enhanced the antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
Case Study 2: Anticancer Properties
Research documented in Chemistry highlighted the anticancer potential of thiourea derivatives, noting that modifications to the thiourea structure could improve efficacy against various cancer cell lines. This underscores the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylthiourea with structurally related thioureas:
Structural and Electronic Effects
- Steric Effects : The phenethyl chain introduces flexibility, contrasting with rigid substituents like 2,6-dimethylphenyl, which may hinder molecular interactions .
Coordination Chemistry
Thioureas are known to form complexes with transition metals. For example:
- N,N'-Diphenylthiourea coordinates with Cu(II) and Ag(I), forming stable complexes for catalytic applications .
- The 3,4-dimethoxy substituent in the target compound could improve metal-binding affinity due to its electron-rich nature, similar to aroylthioureas used in Ni(II) and Pt(II) extraction .
Physicochemical Properties
- Hydrogen Bonding : The title compound’s thiourea core and methoxy groups likely facilitate intramolecular N–H⋯O/S interactions, as seen in N,N′-disubstituted analogs .
- Thermal Stability : Derivatives like N-(2,6-dimethylphenyl)thiourea melt at 195°C , suggesting that the target compound’s melting point may vary based on substituent flexibility and crystallinity.
Biological Activity
Thiourea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- is particularly noteworthy for its potential applications in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiourea backbone with a 3,4-dimethoxyphenyl group and a phenyl group. Its structural complexity allows for various interactions within biological systems, which may contribute to its pharmacological effects.
Antimicrobial Activity
Thiourea derivatives are known for their antimicrobial properties. Studies have indicated that compounds similar to N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- exhibit effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Thioureas have shown activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.17 mg/mL to 0.47 mg/mL against these pathogens .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.23 |
| Compound 2 | S. aureus | 0.17 |
| Compound 3 | M. tuberculosis | 0.47 |
Anticancer Properties
Research has highlighted the anticancer potential of thiourea derivatives, particularly in inhibiting cancer cell proliferation:
- Cytotoxicity Studies : The compound has been evaluated against multiple cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects, with proliferation inhibition exceeding 61% across various cell lines .
| Cell Line | Percent Proliferation Inhibition |
|---|---|
| MCF-7 | 61% |
| PC-3 | 65% |
| HeLa | 62% |
The biological activity of thiourea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas may inhibit specific enzymes involved in cancer progression and bacterial survival.
- Receptor Binding : These compounds can interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis .
Case Studies
Several studies have explored the efficacy of thiourea derivatives in clinical settings:
- A study demonstrated that a series of thiourea compounds showed promising results against resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .
- Another investigation focused on the anticancer activity of thiourea derivatives in vitro, revealing that certain substitutions on the phenyl rings significantly enhanced cytotoxicity against MCF-7 cells .
Q & A
Q. What are the established synthetic routes for Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-, and what methodological considerations are critical for optimizing yield?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between a substituted phenyl isothiocyanate and an amine precursor (e.g., 2-(3,4-dimethoxyphenyl)ethylamine). Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like dimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
- Catalytic additives : Triethylamine or DMAP may improve thiourea formation by scavenging acidic byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product. Yield optimization requires monitoring by TLC or HPLC to identify intermediate phases .
Q. How can structural characterization of this thiourea derivative be systematically validated?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths (e.g., C=S bond ~1.68 Å) and confirms substituent orientation .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 387.15 for C₁₈H₂₁N₂O₂S) .
- FT-IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:
- Experimental conditions : Buffer pH (e.g., Tris vs. phosphate) affects protonation states of active site residues. Standardize assays at pH 7.4 ± 0.2 .
- Ligand purity : Trace solvent residues (e.g., DMSO) can alter protein conformation. Validate purity via HPLC (>98%) and use lyophilized samples .
- Theoretical frameworks : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can reconcile activity differences by modeling binding modes under varying conditions .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may improve binding to hydrophobic enzyme pockets .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy groups) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3.5 ensures blood-brain barrier permeability for CNS targets) .
Q. What advanced methodologies validate the compound’s role in catalytic or supramolecular systems?
Methodological Answer:
- Spectroelectrochemistry : Monitor redox behavior (cyclic voltammetry) to assess thiourea’s role in stabilizing transition states during catalysis .
- Single-crystal-to-single-crystal (SCSC) transformations : Study host-guest interactions in supramolecular frameworks using synchrotron X-ray diffraction .
- Theoretical modeling : DFT (B3LYP/6-311+G(d,p)) calculates charge distribution and frontier molecular orbitals to explain catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
